molecular formula C14H18Cl2O B14197129 2-(Dichloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol CAS No. 919301-25-0

2-(Dichloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B14197129
CAS No.: 919301-25-0
M. Wt: 273.2 g/mol
InChI Key: ZMVFQYOTQUPPSA-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is an organic compound known for its unique structure and reactivity. It features a dichloromethyl group attached to a tetramethyl-substituted indene backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-one with dichloromethyl lithium. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dichloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
  • 2-(Bromomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
  • 2-(Iodomethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol

Uniqueness

2-(Dichloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

919301-25-0

Molecular Formula

C14H18Cl2O

Molecular Weight

273.2 g/mol

IUPAC Name

2-(dichloromethyl)-1,1,3,3-tetramethylinden-2-ol

InChI

InChI=1S/C14H18Cl2O/c1-12(2)9-7-5-6-8-10(9)13(3,4)14(12,17)11(15)16/h5-8,11,17H,1-4H3

InChI Key

ZMVFQYOTQUPPSA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(C1(C(Cl)Cl)O)(C)C)C

Origin of Product

United States

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